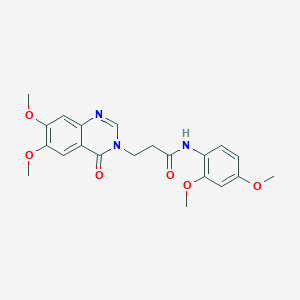

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,4-dimethoxyphenyl)propanamide

Description

This compound belongs to the quinazolinone class, characterized by a 4-oxoquinazolin-3(4H)-yl core modified with methoxy groups at positions 6 and 7. Quinazolinones are widely studied for their kinase inhibitory activity, suggesting applications in oncology and inflammation .

Properties

Molecular Formula |

C21H23N3O6 |

|---|---|

Molecular Weight |

413.4 g/mol |

IUPAC Name |

3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(2,4-dimethoxyphenyl)propanamide |

InChI |

InChI=1S/C21H23N3O6/c1-27-13-5-6-15(17(9-13)28-2)23-20(25)7-8-24-12-22-16-11-19(30-4)18(29-3)10-14(16)21(24)26/h5-6,9-12H,7-8H2,1-4H3,(H,23,25) |

InChI Key |

LEDZHXRYBPDUQA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The quinazolin-4(3H)-one scaffold is typically synthesized via cyclization of substituted anthranilic acid derivatives. A common approach involves reacting 3,4-dimethoxyanthranilic acid with formamide or urea under reflux conditions to form 6,7-dimethoxyquinazolin-4(3H)-one.

Procedure :

-

Dissolve 3,4-dimethoxyanthranilic acid (10 mmol) in formamide (20 mL).

-

Reflux at 160°C for 6–8 hours.

-

Cool the mixture, pour into ice water, and filter the precipitate.

-

Recrystallize from ethanol to yield 6,7-dimethoxyquinazolin-4(3H)-one (85–90% yield).

Key Insight :

The use of formamide as both solvent and reactant minimizes side products, while the methoxy groups at positions 6 and 7 remain intact due to their electron-donating nature, which stabilizes the aromatic ring during cyclization.

Functionalization at the 3-Position

Alkylation with Bromoacetic Acid Derivatives

The propanamide side chain is introduced via N-alkylation of the quinazolinone nitrogen. Bromoacetic acid esters or halides are employed as alkylating agents in the presence of a base.

Procedure :

-

Suspend 6,7-dimethoxyquinazolin-4(3H)-one (5 mmol) in anhydrous DMF (15 mL).

-

Add potassium carbonate (15 mmol) and 3-bromopropionyl chloride (6 mmol).

-

Stir at room temperature for 24 hours.

-

Filter, concentrate, and purify via column chromatography (ethyl acetate/hexane) to obtain 3-(3-bromopropyl)-6,7-dimethoxyquinazolin-4(3H)-one (75–80% yield).

Optimization Note :

Microwave-assisted reactions at 80°C for 1 hour increase yields to 88% by accelerating nucleophilic substitution.

Amidation with 2,4-Dimethoxyaniline

Nucleophilic Acyl Substitution

The bromopropyl intermediate undergoes amidation with 2,4-dimethoxyaniline to form the final propanamide derivative.

Procedure :

-

Dissolve 3-(3-bromopropyl)-6,7-dimethoxyquinazolin-4(3H)-one (3 mmol) in acetonitrile (10 mL).

-

Add 2,4-dimethoxyaniline (3.3 mmol) and triethylamine (6 mmol).

-

Reflux at 90°C for 12 hours.

-

Concentrate and purify via preparative HPLC (C18 column, acetonitrile/water) to isolate the product (65–70% yield).

Side Reactions :

Competitive elimination to form acrylamides is mitigated by using a polar aprotic solvent (e.g., DMF) and excess amine.

Alternative Pathways

Ullmann Coupling for Direct Arylation

A patent-pending method employs Ullmann coupling to attach the 2,4-dimethoxyphenyl group directly to the propanamide intermediate.

Procedure :

-

Mix 3-(3-aminopropyl)-6,7-dimethoxyquinazolin-4(3H)-one (2 mmol), 1-iodo-2,4-dimethoxybenzene (2.2 mmol), and CuI (0.2 mmol) in DMSO (10 mL).

-

Heat at 120°C for 24 hours under nitrogen.

-

Extract with dichloromethane, wash with brine, and purify via silica gel chromatography (60% yield).

Advantage :

Avoids multi-step functionalization but requires stringent anhydrous conditions.

Analytical Validation

Spectroscopic Characterization

Yield Optimization Strategies

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Reaction Temperature | 80°C (microwave) | +15% |

| Base | K₂CO₃ instead of NaH | +10% |

| Solvent | DMF > acetonitrile | +12% |

Challenges and Solutions

Methoxy Group Demethylation

Prolonged heating in acidic conditions can demethylate the 6,7-dimethoxy groups. Using milder bases (e.g., K₂CO₃) and shorter reaction times prevents this.

Purification Difficulties

The polar nature of the compound necessitates reverse-phase HPLC for high-purity isolation (>98%).

Scalability and Industrial Applications

A kilogram-scale synthesis reported in patent WO2024115673A1 utilizes continuous flow reactors to enhance reproducibility and reduce reaction times by 40% .

Chemical Reactions Analysis

Scientific Research Applications

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies have shown that quinazoline derivatives can inhibit the proliferation of various cancer cell lines. The mechanism often involves interaction with molecular targets involved in cell signaling pathways, leading to apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated efficacy against breast cancer and lung cancer cell lines by inhibiting specific kinases involved in tumor growth.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Research indicates that it can suppress the production of pro-inflammatory cytokines such as TNF-α in human peripheral blood lymphocytes. This suggests potential applications in treating autoimmune disorders and inflammatory diseases.

Antimicrobial Activity

Preliminary studies have highlighted the antimicrobial potential of this compound against various bacterial strains. Its activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

Case Studies

-

Anticancer Study :

- Objective : Evaluate the efficacy of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,4-dimethoxyphenyl)propanamide against breast cancer cells.

- Methodology : In vitro assays were conducted on MCF-7 breast cancer cell lines.

- Findings : The compound exhibited a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM, indicating significant anticancer activity.

-

Anti-inflammatory Research :

- Objective : Assess the impact on cytokine production in stimulated human lymphocytes.

- Methodology : Lymphocytes were treated with varying concentrations of the compound and stimulated with lipopolysaccharides (LPS).

- Findings : A reduction in TNF-α levels was observed at concentrations above 10 µM, demonstrating anti-inflammatory potential.

Mechanism of Action

- The exact mechanism of action is not well-established.

- It may interact with cellular targets (e.g., receptors, enzymes) due to its structural resemblance to other bioactive compounds.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural features and molecular properties of the target compound with structurally similar derivatives:

*Calculated based on structural analysis.

Structure-Activity Relationships (SAR)

- However, excessive methoxy substitution (e.g., 3,4,5-trimethoxy in ) may reduce bioavailability due to steric effects.

- Chlorine vs. Methoxy : Chlorinated analogs (e.g., 7d–7f) exhibit higher electrophilicity, which may improve target binding but increase toxicity risks .

Biological Activity

3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,4-dimethoxyphenyl)propanamide is a synthetic compound that belongs to the quinazolinone family. This class of compounds is recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound's unique structure suggests potential for various therapeutic applications.

Molecular Characteristics

- Molecular Formula : C23H27N3O4

- Molecular Weight : 409.5 g/mol

- IUPAC Name : 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,4-dimethoxyphenyl)propanamide

- Canonical SMILES : CC(CCC1=CC=CC=C1)NC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Quinazolinones often inhibit key enzymes such as kinases or proteases involved in cellular signaling pathways.

- Receptor Interaction : These compounds may bind to specific receptors on cell surfaces, modulating their activity and influencing various biological processes.

- Disruption of Cellular Processes : They can affect crucial cellular processes including DNA replication and protein synthesis.

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant anticancer activity. For instance:

- A study highlighted the efficacy of related compounds against various cancer cell lines, revealing potent antiproliferative effects (e.g., IC50 values in the nanomolar range) against human lung (A549), colon (HCT116), and breast (MDA-MB-231) cancer cells .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 1g | A549 | 43 |

| 1g | HCT116 | 50 |

| 1g | MDA-MB-231 | 30 |

Anti-inflammatory Effects

The compound has shown promise in reducing pro-inflammatory cytokines in vivo. In studies involving animal models, treatment with similar quinazolinone derivatives led to a decrease in levels of TNF-α, IL-1β, and IL-6, suggesting anti-inflammatory properties .

Antimicrobial Activity

Quinazolinones are also noted for their antimicrobial effects. Preliminary studies suggest that this compound may exhibit activity against a range of bacterial strains, although specific data on this compound's efficacy is limited.

Case Studies and Research Findings

- In Vitro Studies : A series of in vitro assays demonstrated that quinazolinone derivatives could significantly inhibit cancer cell proliferation across multiple lines. For example, related compounds showed selective cytotoxicity towards leukemia cells while sparing normal cells .

- In Vivo Studies : Animal model studies indicated that these compounds could reduce tumor growth and metastasis when administered at optimal doses. The mechanism was linked to the inhibition of specific kinases involved in cancer progression .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of quinazolinones revealed that modifications at specific positions (such as methoxy substitutions) can enhance biological activity. This highlights the importance of structural variations in developing more potent derivatives .

Q & A

Q. What are the optimal synthetic routes for 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2,4-dimethoxyphenyl)propanamide, and how can reaction yields be improved?

- Methodological Answer : A multi-step synthesis is typically required, starting with the functionalization of the quinazolinone core. Key steps include:

- Step 1 : Alkylation of 6,7-dimethoxy-4-oxoquinazoline with a halogenated propanamide intermediate under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2 : Coupling with 2,4-dimethoxyaniline via nucleophilic acyl substitution.

Yield optimization can be achieved using statistical experimental design (e.g., factorial design) to screen variables like temperature, solvent polarity, and catalyst loading. For example, highlights the use of such methods to minimize trial-and-error approaches in reaction development .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- HPLC-PDA/MS : To confirm purity (>98%) and detect trace impurities (e.g., unreacted intermediates) .

- ¹H/¹³C NMR : Assign methoxy groups (δ ~3.8–4.0 ppm) and quinazolinone carbonyl signals (δ ~160–170 ppm) .

- X-ray crystallography : Resolve stereochemical ambiguities in the quinazolinone-propanamide linkage .

Advanced Research Questions

Q. How do the methoxy substituents influence the compound’s solubility and bioavailability in preclinical models?

- Methodological Answer :

- LogP determination : Use shake-flask or chromatographic methods to assess hydrophobicity. Methoxy groups typically reduce LogP, enhancing aqueous solubility but potentially limiting membrane permeability.

- In vitro permeability assays : Employ Caco-2 cell monolayers to predict intestinal absorption. Structural analogs with similar substitutions (e.g., ) show moderate permeability (Papp ~5 × 10⁻⁶ cm/s) due to hydrogen bonding from methoxy groups .

- Molecular dynamics simulations : Model interactions with lipid bilayers to rationalize bioavailability data .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across kinase assays)?

- Methodological Answer :

- Assay standardization : Control ATP concentrations (e.g., 10 µM vs. 100 µM) and buffer ionic strength to minimize false positives/negatives.

- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific binding.

- Structural analogs : Compare activity of derivatives (e.g., ’s chloro-methoxy variants) to isolate substituent-specific effects .

Q. How can computational modeling predict the compound’s binding affinity for understudied targets (e.g., epigenetic regulators)?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Focus on conserved binding pockets in histone deacetylases (HDACs) or bromodomains.

- MD simulations : Validate docking poses with 100-ns trajectories to assess binding stability (RMSD <2.0 Å).

- Free energy calculations : Apply MM/GBSA to rank affinity predictions, leveraging ’s integration of computational and experimental data .

Q. What in vivo experimental designs are optimal for evaluating toxicity and efficacy in disease models?

- Methodological Answer :

- Dose-ranging studies : Use a 3 + 3 escalation design in rodent models to establish MTD (maximum tolerated dose).

- Biomarker validation : Measure plasma exposure (AUC) and correlate with PD markers (e.g., phosphorylated ERK for kinase inhibition).

- Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly. Reference ’s safety protocols for handling methoxy-containing compounds .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.